molecular formula C7H8BrNO B1278560 2-Bromo-3-ethoxypyridine CAS No. 89694-54-2

2-Bromo-3-ethoxypyridine

Cat. No. B1278560
Key on ui cas rn: 89694-54-2
M. Wt: 202.05 g/mol
InChI Key: REVXDUVZKACDQT-UHFFFAOYSA-N
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Patent
US05866589

Procedure details

A mixture of 2-bromopyridin-3-ol (3.00 g), ethyl iodide (3.44 ml), anhydrous potassium carbonate (4.28 g) and dry dimethylformamide (34 ml) is stirred under nitrogen at 80°-85° for 2.5 hrs, concentrated to remove solvent, diluted with ethyl acetate (75 ml) and water (40 ml), and the layers are separated. The aqueous phase is extracted with ethyl acetate (75 ml) and the combined organic phase is washed with saline (30 ml), dried over sodium sulfate, and concentrated under reduced pressure to give the title compound, NMR (CDCl3) 7.97, 7.20, 7.12, 4.11 and 1.50δ.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:9](I)[CH3:10].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Br:1][C:2]1[C:7]([O:8][CH2:9][CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=NC=CC=C1O
Name
Quantity
3.44 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
4.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
34 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred under nitrogen at 80°-85° for 2.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (75 ml) and water (40 ml)
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate (75 ml)
WASH
Type
WASH
Details
the combined organic phase is washed with saline (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=NC=CC=C1OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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